N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide
Description
N-[(2Z)-5,6-Dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide is a benzamide derivative featuring a 1,3-benzothiazole core substituted with dimethoxy and methoxyethyl groups. The Z-configuration of the imine bond in the dihydrothiazole ring is critical for its stereoelectronic properties. The methoxy substituents enhance solubility in polar solvents, while the methoxyethyl chain introduces conformational flexibility .
Properties
IUPAC Name |
N-[5,6-dimethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-25-10-9-23-14-11-16(27-3)17(28-4)12-18(14)30-21(23)22-20(24)13-7-6-8-15(26-2)19(13)29-5/h6-8,11-12H,9-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKDHZHIEGSNUMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide typically involves the reaction of appropriate benzothiazole derivatives with methoxy-substituted benzamides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). The conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield corresponding quinones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted benzamides .
Scientific Research Applications
Biological Activities
Research indicates that benzothiazole derivatives like this compound exhibit a variety of biological activities , particularly in the following areas:
1. Anticancer Activity
- Studies have shown that compounds similar to N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation. This suggests potential applications in cancer therapy.
2. Antimicrobial Properties
- Benzothiazole derivatives are noted for their antimicrobial activities. Preliminary studies indicate that this compound could inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.
3. Anti-inflammatory Effects
- Some benzothiazole derivatives have demonstrated anti-inflammatory properties. This compound may interact with inflammatory pathways, providing a basis for research into treatments for inflammatory diseases.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization reactions using substituted sulfonamides or acetophenones with thiourea.
The mechanism of action often involves the compound's interaction with specific biological targets within cells. For example, it may modulate signaling pathways associated with cell proliferation and survival, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have explored the applications of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated induction of apoptosis in breast cancer cell lines via caspase activation. |
| Study B | Antimicrobial Testing | Showed effective inhibition against Staphylococcus aureus and E. coli. |
| Study C | Anti-inflammatory Effects | Reported reduction in inflammatory markers in animal models. |
These findings highlight the potential of this compound as a versatile compound in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related molecules:
Key Observations:
- Electronic Effects: The target compound’s dimethoxy groups donate electron density to the benzothiazole ring, contrasting with the electron-withdrawing sulfone and chloro groups in . This difference may influence reactivity in substitution or cyclization reactions.
- Steric and Conformational Features: The methoxyethyl side chain in the target compound introduces greater flexibility compared to the rigid phenyl groups in or the planar sulfone systems in .
Research Findings and Discussion
Structural Characterization
- Crystallography: Analogous compounds (e.g., ) were resolved via single-crystal X-ray diffraction using SHELX and ORTEP . The target compound’s Z-configuration and dihydrothiazole planarity could be similarly validated.
- Spectroscopy: IR and NMR data from suggest that methoxy and benzamide groups in the target would show characteristic signals (e.g., δ 3.2–3.8 ppm for methoxy protons in ¹H NMR; C=O stretch at ~1645 cm⁻¹ in IR) .
Limitations and Contradictions
- Evidence describes cyclization reactions in sulfamoyl systems, but the target’s methoxyethyl group may favor alternative reaction pathways (e.g., hydrogen bonding-driven aggregation) .
Biological Activity
N-[(2Z)-5,6-dimethoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzothiazole ring and a dimethoxybenzamide moiety. Its molecular formula is . The structural complexity of this compound suggests diverse interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-methoxyethylamine and thiourea derivatives under acidic conditions.
- Formation of the Benzamide Moiety : This involves coupling reactions with appropriate carboxylic acid derivatives .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It may bind to receptors that regulate cell growth and apoptosis .
Antitumor Activity
Research indicates that benzothiazole derivatives exhibit significant antitumor properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 5 | A549 | 2.12 | 2D |
| 6 | HCC827 | 5.13 | 2D |
| 8 | NCI-H358 | 0.85 | 2D |
These results demonstrate the potential of such compounds in targeting lung cancer cells effectively .
Antimicrobial Activity
In addition to antitumor effects, compounds with similar structures have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Testing against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited significant inhibition .
Case Studies
Several studies have focused on the biological activity of benzothiazole compounds:
- Study on Antitumor Activity : A study evaluated various benzothiazole derivatives for their ability to inhibit tumor growth in vitro. Compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines.
- Antimicrobial Testing : Another research effort assessed the antimicrobial properties of similar compounds using broth microdilution methods.
Q & A
Q. What synthetic methodologies are recommended for the multi-step preparation of this benzothiazole derivative?
The synthesis involves sequential condensation and cyclization steps. Key precursors include substituted benzothiazole intermediates and dimethoxybenzamide derivatives. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are optimal for polar reaction conditions, while triethylamine is commonly used to deprotonate intermediates and facilitate amide bond formation. Reaction temperatures should be maintained between 60–80°C to balance reaction kinetics and byproduct suppression .
Q. Which analytical techniques are essential for structural validation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming regiochemistry and stereochemistry, particularly the Z-configuration of the imine bond. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, and High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For crystallographic confirmation, single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is recommended .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Accelerated stability studies should be conducted using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Long-term stability in solution (e.g., DMSO) requires monitoring via HPLC at intervals (0, 3, 6 months) under controlled humidity and temperature (e.g., -20°C, inert atmosphere) .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved during structural refinement?
Discrepancies often arise from disorder in the methoxyethyl side chain. Use SHELXL’s PART and SUMP commands to model disorder, and validate against hydrogen-bonding patterns via graph-set analysis (e.g., Etter’s rules). Cross-check with density functional theory (DFT)-optimized geometries to resolve ambiguities .
Q. What experimental strategies mitigate low yields in the final cyclization step of the synthesis?
Low yields (~30–40%) are often due to steric hindrance from the 2-methoxyethyl group. Optimize by:
- Introducing microwave-assisted synthesis (100°C, 20 min) to enhance reaction efficiency.
- Replacing traditional bases with DBU (1,8-diazabicycloundec-7-ene) to improve deprotonation kinetics.
- Employing flow chemistry to minimize intermediate degradation .
Q. How can researchers elucidate the compound’s mechanism of action in biological assays?
Preliminary docking studies using AutoDock Vina can identify potential targets (e.g., kinase enzymes). Validate with isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For cellular assays, use CRISPR-Cas9 knockouts of suspected targets to confirm specificity. Parallel artificial membrane permeability assays (PAMPA) assess bioavailability .
Q. What computational approaches predict the compound’s reactivity in functionalization reactions?
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) reveal solvation effects on reactivity. Compare with experimental results from Suzuki-Miyaura coupling trials .
Key Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
